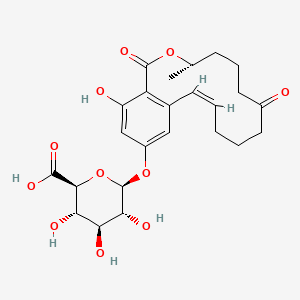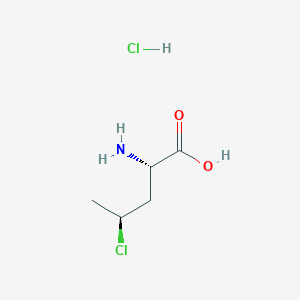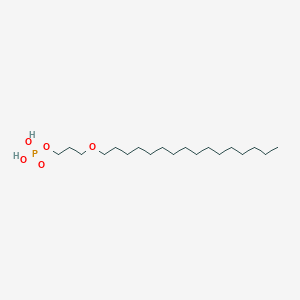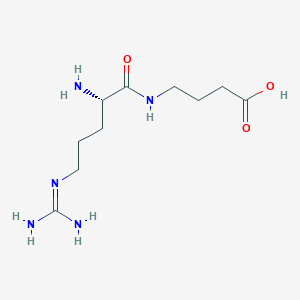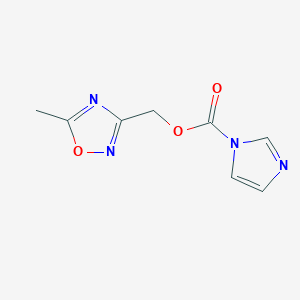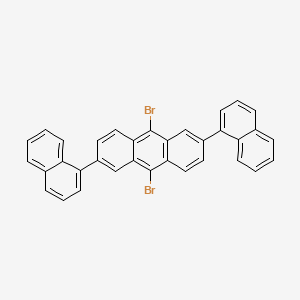
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene: is an organic compound that belongs to the class of anthracene derivatives. It is characterized by the presence of bromine atoms at the 9 and 10 positions and naphthyl groups at the 2 and 6 positions of the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene typically involves the bromination of 2,6-di(naphthalen-1-yl)anthracene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) or chloroform. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atoms in 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the anthracene core.
Coupling Reactions: The naphthyl groups can engage in coupling reactions, forming extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions yield various substituted anthracene derivatives, while oxidation and reduction reactions modify the functional groups on the anthracene core .
科学的研究の応用
Chemistry:
Organic Electronics: The compound is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its favorable electronic properties.
Photovoltaics: It is employed in the development of organic photovoltaic cells for solar energy conversion.
Biology and Medicine:
Fluorescent Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging and diagnostics.
Industry:
作用機序
The mechanism of action of 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is primarily related to its electronic structure. The bromine atoms and naphthyl groups influence the distribution of electron density within the anthracene core, affecting its reactivity and interaction with other molecules. The compound can engage in π-π stacking interactions, which are crucial for its role in organic electronics and materials science .
類似化合物との比較
9,10-Dibromoanthracene: Lacks the naphthyl groups, resulting in different electronic properties.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar structure but with naphthyl groups at different positions, leading to variations in reactivity and applications.
Uniqueness: 9,10-Dibromo-2,6-di(naphthalen-1-yl)anthracene is unique due to the specific positioning of bromine atoms and naphthyl groups, which confer distinct electronic and optical properties. These features make it particularly suitable for applications in organic electronics and materials science .
特性
分子式 |
C34H20Br2 |
|---|---|
分子量 |
588.3 g/mol |
IUPAC名 |
9,10-dibromo-2,6-dinaphthalen-1-ylanthracene |
InChI |
InChI=1S/C34H20Br2/c35-33-30-18-16-24(28-14-6-10-22-8-2-4-12-26(22)28)20-32(30)34(36)29-17-15-23(19-31(29)33)27-13-5-9-21-7-1-3-11-25(21)27/h1-20H |
InChIキー |
SHZXMHZQQWKGBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC4=C(C=C3)C(=C5C=C(C=CC5=C4Br)C6=CC=CC7=CC=CC=C76)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)

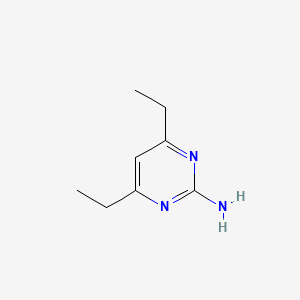
![Ethyl 3-[2-bromo-4-(trifluoromethyl)phenyl]propanoate](/img/structure/B13124705.png)
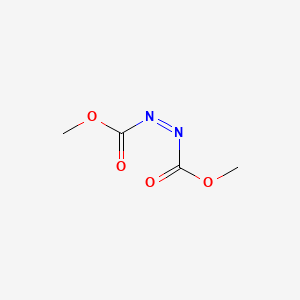
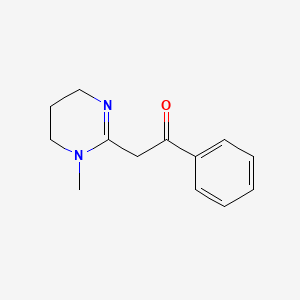
![Ethyl3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B13124731.png)

